N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide
Description
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4OS2/c13-6-2-1-3-7(14)9(6)11-17-18-12(21-11)16-10(19)8-4-20-5-15-8/h1-5H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMQEJYDDFCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)NC(=O)C3=CSC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the reaction of 2-chloro-6-fluoroaniline with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Thiazole Ring Formation: The thiadiazole intermediate is then reacted with α-haloketones to form the thiazole ring.
Carboxamide Formation: Finally, the thiazole derivative is treated with an appropriate carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is studied for its potential use as a pesticide or herbicide, given its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s unique structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide can be compared with other thiadiazole and thiazole derivatives:
Similar Compounds: 1,3,4-thiadiazole-2-thiol, 2-aminothiazole, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness: The presence of both thiadiazole and thiazole rings in the same molecule, along with the chloro and fluoro substituents, gives this compound unique chemical and biological properties that are not commonly found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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